molecular formula C13H13ClO4PS+ B12341743 [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium

[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium

Cat. No.: B12341743
M. Wt: 331.73 g/mol
InChI Key: HXSRQYVXEKDWGO-UHFFFAOYSA-O
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Description

[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a benzothiophene ring substituted with a chlorine atom, a carboxy group, and an ethoxymethyl group attached to an oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium typically involves multi-step organic reactions. The initial step often includes the chlorination of benzothiophene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the carboxy group through carboxylation reactions. The final steps involve the attachment of the ethoxymethyl group and the formation of the oxophosphanium moiety under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, use of industrial-grade solvents, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted benzothiophene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organophosphorus compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop effective treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClO4PS+

Molecular Weight

331.73 g/mol

IUPAC Name

[carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium

InChI

InChI=1S/C13H12ClO4PS/c1-2-18-7-19(17)12(13(15)16)10-6-20-11-4-3-8(14)5-9(10)11/h3-6,12H,2,7H2,1H3/p+1

InChI Key

HXSRQYVXEKDWGO-UHFFFAOYSA-O

Canonical SMILES

CCOC[P+](=O)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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